2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2,4-Dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
Uniqueness
2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to its specific structural features, such as the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C23H16Br3NO3 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(4-methoxyphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H16Br3NO3/c1-29-19-9-7-18(8-10-19)27-14-16-12-20(25)23(21(26)13-16)30-22(28)11-4-15-2-5-17(24)6-3-15/h2-14H,1H3/b11-4+,27-14? |
InChI Key |
CCPZMMCTEMTADX-LGWITIGRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)/C=C/C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C=CC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.